molecular formula C13H20BNO4 B1395817 3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid CAS No. 1370452-93-9

3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid

Cat. No.: B1395817
CAS No.: 1370452-93-9
M. Wt: 265.12 g/mol
InChI Key: BHXCQHFWXIWLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the Boc-protected aminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Phenol derivatives: Formed through oxidation reactions.

    Hydroxyl derivatives: Formed through reduction reactions.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, thereby inhibiting their activity. The Boc-protected aminoethyl group provides stability and selectivity in these interactions.

Comparison with Similar Compounds

Similar Compounds

    3-{2-[(tert-Butoxycarbonyl)amino]phenylboronic acid: Similar structure but lacks the ethyl spacer.

    4-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid: Similar structure but with the boronic acid group at the para position.

    3-{2-[(tert-Butoxycarbonyl)amino]ethyl}benzeneboronic acid: Similar structure but with variations in the aromatic ring.

Uniqueness

3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of the Boc-protected aminoethyl group enhances its stability and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities. Its unique structure, featuring a boronic acid group attached to a phenyl ring and a tert-butoxycarbonyl (Boc) protected aminoethyl group, allows for significant interactions with biological systems, particularly in enzyme inhibition and drug development.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC14_{14}H22_{22}BNO4_{4}
Molecular Weight267.24 g/mol
CAS Number1370452-93-9
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, thereby inhibiting their activity. The Boc-protected aminoethyl group enhances the stability and selectivity of these interactions.

Enzyme Inhibition

Research indicates that this compound is effective in inhibiting various enzymes, including those involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell proliferation and survival. The inhibition of PI3K activity can be instrumental in treating cancers characterized by abnormal cell growth .

Drug Development

The compound is being explored for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment that exploits the unique properties of boron-containing compounds to selectively destroy tumor cells while sparing healthy tissue. Its ability to selectively accumulate in tumors makes it a candidate for further investigation in cancer therapies .

Case Studies and Research Findings

  • Inhibition of Acetyl-CoA Carboxylase : A study demonstrated that related boronic acids could inhibit acetyl-CoA carboxylase, which is involved in fatty acid metabolism. This inhibition resulted in reduced levels of malonyl-CoA in vivo, suggesting potential applications in metabolic disorders .
  • Antitumor Efficacy : In vivo studies using nanoparticles modified with phenylboronic acid derivatives showed enhanced delivery and retention of chemotherapeutic agents within tumor tissues compared to non-targeted formulations. This indicates that compounds like this compound could improve the efficacy of existing chemotherapy regimens by enhancing drug delivery systems .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of phenylboronic acids revealed significant cellular uptake and retention in various cancer cell lines, highlighting their potential as therapeutic agents against tumors .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its absorption is influenced by its physicochemical properties, such as lipophilicity and solubility. Upon absorption, it likely undergoes hydrolysis of the Boc protecting group, yielding the active aminoethylphenylboronic acid form. Elimination occurs primarily through renal excretion or metabolism to inactive metabolites.

Properties

IUPAC Name

[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15-8-7-10-5-4-6-11(9-10)14(17)18/h4-6,9,17-18H,7-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXCQHFWXIWLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCNC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.